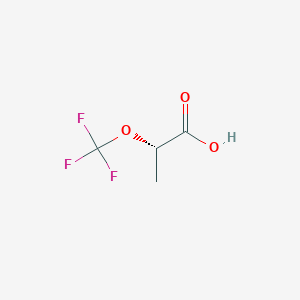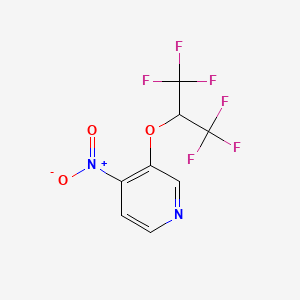
(2S)-2-(Trifluoromethoxy) propanoic acid
Descripción general
Descripción
“(2S)-2-(Trifluoromethoxy)propanoic acid” is a chemical compound with the molecular formula C4H5F3O3 . It is a type of propionic acid derivative where one of the hydrogen atoms in the propionic acid is replaced by a trifluoromethoxy group. This compound is part of a broader class of compounds known as trifluoromethoxylated molecules, which are of interest in various fields, particularly in life sciences .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications (2S)-2-(Trifluoromethoxy) propanoic acid and its derivatives have significant applications in medicinal chemistry. These compounds are used in pharmaceuticals for various treatments, including analgesics, anesthetics, cardiovascular drugs, respiratory drugs, psychopharmacologic drugs, neurological drugs, gastrointestinal drugs, and anti-infective therapeutics (Jeschke, Baston, & Leroux, 2007).
Chemical Reaction and Kinetics The compound plays a role in the kinetics of chemical reactions. For instance, it is involved in the oxidation of secondary alcohols by potassium tetraoxoferrate(VI), leading to the formation of ketones, which is significant in organic synthesis (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).
Environmental Toxicology In the context of environmental toxicology, derivatives of (2S)-2-(Trifluoromethoxy) propanoic acid have been studied for their potential toxicity and impact on ecosystems. This includes studies on their bioaccumulation and phytotoxicity in plants, contributing to understanding their environmental footprint (Chen, Yang, Liu, Jamieson, Shan, & Chu, 2019).
Analytical and Structural Chemistry The compound is also studied for its structural properties in various chemical contexts. For example, it's involved in the conformational analysis of fluorinated carboxylic acids, which is crucial for understanding its behavior and interactions in different chemical environments (Thomas, Carrillo, Serrato, Schnitzler, Jäger, Xu, & Lin, 2016).
Safety and Risk Assessment There are studies focused on the safety evaluation of derivatives of (2S)-2-(Trifluoromethoxy) propanoic acid, especially in the context of their use in food contact materials. These assessments are critical for ensuring consumer safety and compliance with health regulations (Andon et al., 2011).
Propiedades
IUPAC Name |
(2S)-2-(trifluoromethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDBPQYWQLGLLH-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Trifluoromethoxy) propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1407496.png)
![7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1407497.png)
![Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B1407498.png)
![(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B1407499.png)
![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride](/img/structure/B1407501.png)
![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride](/img/structure/B1407502.png)







